molecular formula C9H5Cl2N3O2 B600869 3,5-Didesamino-3,5-dioxo Lamotrigine CAS No. 661463-79-2

3,5-Didesamino-3,5-dioxo Lamotrigine

Cat. No.: B600869
CAS No.: 661463-79-2
M. Wt: 258.07
InChI Key:
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Description

3,5-Didesamino-3,5-dioxo Lamotrigine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a dichlorophenyl group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Mechanism of Action

Target of Action

Lamotrigine Impurity D, also known as 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione or 0TKG9E38I9, is a derivative of Lamotrigine, a phenyltriazine antiepileptic and anti-epileptic drug . The primary targets of Lamotrigine are voltage-sensitive sodium channels and voltage-gated calcium channels in neurons . These channels play a crucial role in the propagation of nerve signals.

Mode of Action

Lamotrigine Impurity D is likely to share a similar mode of action with Lamotrigine. It appears to inhibit the release of excitatory neurotransmitters via voltage-sensitive sodium channels and voltage-gated calcium channels in neurons . By inhibiting these channels, the compound can stabilize neuronal membranes, reducing the excitability of the neurons and thus controlling seizures .

Biochemical Pathways

Lamotrigine is known to inhibit the release of glutamate, an excitatory neurotransmitter . This inhibition could affect various biochemical pathways related to neuronal signaling and neurotransmission.

Pharmacokinetics

Lamotrigine is known to exhibit first-order linear pharmacokinetics, with a bioavailability approaching 100% . It is well absorbed, and its degree of plasma protein binding is about 56% . The volume of distribution is between 1.25 and 1.47 L/kg . Lamotrigine is primarily metabolized by glucuronidation . The mean half-lives of Lamotrigine in healthy volunteers range from 22.8 to 37.4 hours .

Result of Action

Lamotrigine’s action results in the stabilization of neuronal membranes and a reduction in the release of excitatory neurotransmitters . This leads to a decrease in neuronal excitability, which can help control seizures in conditions like epilepsy.

Action Environment

The action, efficacy, and stability of Lamotrigine Impurity D can be influenced by various environmental factors. These may include the presence of other drugs, the patient’s metabolic state, and genetic factors. For instance, enzyme-inducing antiepileptic drugs such as phenytoin, phenobarbital, or carbamazepine can reduce the half-life of Lamotrigine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Didesamino-3,5-dioxo Lamotrigine typically involves the reaction of 2,3-dichlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a suitable reagent, such as triethyl orthoformate, to yield the desired triazine derivative. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the hydrazide intermediate, followed by cyclization to form the triazine ring. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Didesamino-3,5-dioxo Lamotrigine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form substituted triazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized triazine derivatives, reduced triazine derivatives, and substituted triazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-Didesamino-3,5-dioxo Lamotrigine has several scientific research applications, including:

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific biological pathways in plants and pests.

Comparison with Similar Compounds

Similar Compounds

    5-Oxo-hexahydroquinoline: Known for its antiproliferative activities and potential apoptosis-inducing ability in cancer cells.

    5-Oxo-tetrahydrocyclopentapyridine: Exhibits similar biological activities but with different structural features.

Uniqueness

3,5-Didesamino-3,5-dioxo Lamotrigine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential biological activities compared to other triazine derivatives .

Properties

IUPAC Name

6-(2,3-dichlorophenyl)-2H-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O2/c10-5-3-1-2-4(6(5)11)7-8(15)12-9(16)14-13-7/h1-3H,(H2,12,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSXBRQDWPGEPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NNC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216336
Record name 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661463-79-2
Record name 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0661463792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2,3-DICHLOROPHENYL)-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TKG9E38I9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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